Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate
Description
Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate is a hybrid organic compound combining the rigid adamantane scaffold with a 4-nitrophenyl substituent and a methyl ester group. The adamantane core provides exceptional thermal and chemical stability, while the 4-nitrophenyl moiety introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitution and redox reactions. Its synthesis typically involves esterification of adamantane-1-carboxylic acid derivatives followed by nitrophenyl group introduction via coupling or electrophilic substitution reactions .
Properties
IUPAC Name |
methyl 3-(4-nitrophenyl)adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-23-16(20)18-9-12-6-13(10-18)8-17(7-12,11-18)14-2-4-15(5-3-14)19(21)22/h2-5,12-13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJKKZIFUIBWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-nitrophenyl)adamantane-1-carboxylate typically involves the reaction of 3-(4-nitrophenyl)adamantane-1-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-(4-nitrophenyl)adamantane-1-carboxylic acid+methanolcatalystmethyl 3-(4-nitrophenyl)adamantane-1-carboxylate+water
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. The choice of method depends on the desired scale of production and the specific requirements of the application.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of 3-(4-nitrophenyl)adamantane-1-carboxylic acid.
Scientific Research Applications
Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and rigidity.
Mechanism of Action
The mechanism of action of methyl 3-(4-nitrophenyl)adamantane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the adamantane core provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness arises from the interplay of its substituents. Key structural analogues include:
Key Findings
Positional Isomerism : The 4-nitrophenyl group in the target compound enhances cytotoxicity compared to its 2- and 3-nitro isomers due to stronger electron-withdrawing effects and optimized binding to biological targets .
Functional Group Impact: Ester vs. Amide: The methyl ester group improves metabolic stability compared to carboxamide derivatives, which may undergo enzymatic hydrolysis . Thioether vs.
Steric and Electronic Effects :
- The 3-phenyl substitution in N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide introduces steric bulk, which may limit binding to flat enzymatic active sites but improve selectivity for hydrophobic pockets .
- Ethyl substitution in 1-(4-ethyl-3-nitrophenyl)adamantane increases hydrophobicity, affecting solubility and bioavailability .
Physicochemical Properties
- Solubility : The nitro group reduces aqueous solubility compared to acetyl or methyl-substituted analogues, necessitating formulation adjustments for in vivo studies .
- Thermal Stability : The adamantane core ensures high thermal stability (decomposition >250°C), comparable to other adamantane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
